2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the 3,4-dimethoxyphenyl group: This step involves the reaction of 3,4-dimethoxyphenyl ethylamine with an appropriate carboxylic acid derivative.
Formation of the isoindole ring: This can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butylhydroperoxide (TBHP) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or borohydride reagents.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: TBHP, mild temperatures.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition. The compound may also interact with receptors or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide apart is its combination of multiple functional groups and rings, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H24N4O5 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C24H24N4O5/c1-32-20-6-3-15(11-21(20)33-2)8-10-28-23(30)18-5-4-16(12-19(18)24(28)31)22(29)26-9-7-17-13-25-14-27-17/h3-6,11-14H,7-10H2,1-2H3,(H,25,27)(H,26,29) |
InChI Key |
ROJXHEGEJNEUGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCC4=CN=CN4)OC |
Origin of Product |
United States |
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